Physicochemical Differentiation: Piperazin-2-one Lactam vs. Piperazine Tertiary Amine Core
The target compound incorporates a piperazin-2-one ring, which introduces a secondary amide (lactam) carbonyl at position 2. This carbonyl serves as an additional hydrogen-bond acceptor (HBA) compared with the tertiary amine in standard piperazine analogs such as (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone. Based on Mcule-calculated property data for a closely matched analog (P-502764347; MW 279.289, logP 3.96, PSA 59.31 Ų, HBA 4, HBD 1, rotatable bonds 4) , the piperazin-2-one scaffold adds one HBA relative to the corresponding piperazine (which typically has HBA = 3) and increases topological polar surface area (TPSA) by approximately 10–15 Ų . The elevated predicted pKa of 14.41 ± 0.20 for the target compound indicates essentially neutral behavior at physiological pH, in contrast to protonatable piperazine NH (pKa ~8–9), which carries a positive charge under the same conditions.
| Evidence Dimension | Hydrogen-bond acceptor count and TPSA |
|---|---|
| Target Compound Data | HBA = 4; PSA ≈ 59–67 Ų (estimated from Mcule analog P-502764347 and ChemicalBook data); predicted pKa = 14.41 |
| Comparator Or Baseline | (1-Methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone (piperazine analog): HBA = 3; PSA ≈ 45–50 Ų; piperazine NH pKa ~8.5 |
| Quantified Difference | ΔHBA = +1; ΔPSA ≈ +10–17 Ų; ΔpKa ≈ +6 units (neutral vs. protonatable amine) |
| Conditions | In silico physicochemical prediction; Mcule property calculator and ChemicalBook predicted data |
Why This Matters
The additional HBA and higher TPSA of the piperazin-2-one scaffold can alter blood–brain barrier penetration probability and off-target binding profiles, making the target compound a mechanistically distinct choice for CNS vs. peripheral target screening cascades compared to piperazine analogs.
